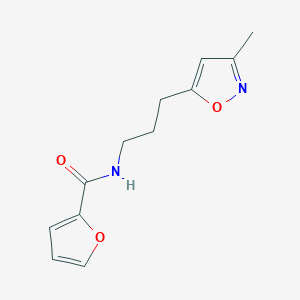

N-(3-(3-甲基异恶唑-5-基)丙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide” is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.255. It is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazole derivatives, including “N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide”, can be synthesized via a one-pot green approach . This method is environmentally benign, high yielding, and easy to implement, making it an efficient technique for synthesizing a wide array of significant substructures for drug discovery and design .Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized by various methods such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography . Density Functional Theory (DFT) analysis can be used to study the electronic structure of molecules and analyze chemical reactivity descriptors .Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can be analyzed using the B3LYP methodology with a 6–311+ G (d, p) basis set . This allows for the calculation of properties such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω) from the levels of the predicted frontier molecular orbitals and their energy gap .科学研究应用

Antibacterial Activity

Furan derivatives, including N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The inclusion of the furan nucleus in the compound’s structure contributes to its therapeutic efficacy, inspiring the development of innovative antibacterial agents to combat microbial resistance .

Antifungal and Antiviral Properties

The compound’s furan moiety is associated with antifungal and antiviral activities. This makes it a candidate for the development of new treatments targeting fungal infections and viral pathogens. Its effectiveness in these areas could lead to advancements in managing diseases caused by these microorganisms .

Anticancer Potential

Isoxazole derivatives, which are part of the compound’s structure, have shown promise in anticancer research. Their ability to interfere with the growth of cancer cells can be harnessed to develop novel anticancer drugs. The compound’s specific interactions with cellular targets may provide insights into new therapeutic strategies .

Antioxidant Effects

The oxidative stress response in cells can be modulated by compounds like N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide . Its potential antioxidant effects could be beneficial in preventing or treating conditions associated with oxidative damage, such as neurodegenerative diseases .

Anti-inflammatory and Analgesic Uses

The compound’s structural components suggest potential anti-inflammatory and analgesic applications. By modulating inflammatory pathways and pain perception, it could contribute to the development of new medications for chronic pain and inflammatory disorders .

Antimicrobial Resistance Research

Given the rise of antimicrobial resistance, the compound’s efficacy in this area is of significant interest. It could serve as a lead compound in the design of new drugs that retain their effectiveness against resistant strains of microbes .

Supramolecular Chemistry

The compound’s ability to form polymorphs and engage in supramolecular interactions makes it a valuable subject for research in supramolecular chemistry. Understanding its crystallization mechanisms can inform the design of materials with desired properties .

Drug Design and Development

The flexibility and reactivity of the compound’s furan and isoxazole rings make it a versatile building block in drug design. Its structural features can be exploited to create drugs with specific pharmacological profiles, addressing a wide range of therapeutic needs .

作用机制

Target of Action

It’s worth noting that isoxazole derivatives, which this compound is a part of, have been found to exhibit potent antioxidant and antibacterial activities . They have been used against bacterial strains such as S. aureus and E. coli .

Mode of Action

Isoxazole derivatives have been known to interact with their targets to exert their antibacterial and antioxidant effects . More research is needed to elucidate the exact interaction of this compound with its targets.

Biochemical Pathways

Given the antibacterial and antioxidant activities of isoxazole derivatives , it can be inferred that the compound may affect pathways related to these activities.

Result of Action

Isoxazole derivatives have been reported to exhibit antibacterial and antioxidant activities , suggesting that this compound may have similar effects.

Action Environment

A study on a related compound, n-(5-methylisoxazol-3-yl)malonamide, suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could potentially apply to N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide as well.

未来方向

Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

属性

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-9-8-10(17-14-9)4-2-6-13-12(15)11-5-3-7-16-11/h3,5,7-8H,2,4,6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMIQEVAJIEIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2880688.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880689.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)

![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2880708.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2880709.png)